molecular formula C11H12O4 B1610584 Dimethyl 3-methylphthalate CAS No. 21483-46-5

Dimethyl 3-methylphthalate

Cat. No.: B1610584
CAS No.: 21483-46-5
M. Wt: 208.21 g/mol
InChI Key: CSYOORDPNRFQTI-UHFFFAOYSA-N
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Description

Structurally, dimethyl 3-methylphthalate features a benzene ring substituted with two methyl ester groups and a methyl group at the 3-position. This substitution pattern distinguishes it from other phthalates, such as dimethyl phthalate (CAS 131-11-3), which lacks the 3-methyl group .

Phthalate esters are generally lipophilic and have moderate volatility. Safety data for dimethyl phthalate (a close analog) indicates low acute toxicity but recommends precautions to avoid prolonged skin contact or inhalation .

Preparation Methods

Preparation Methods of Dimethyl 3-methylphthalate

Esterification of 3-Methylphthalic Anhydride or 3-Methylphthalic Acid with Methanol

The primary synthetic route involves the esterification of 3-methylphthalic anhydride or 3-methylphthalic acid with methanol in the presence of acid catalysts. This process is analogous to the preparation of dimethyl phthalate, with modifications to accommodate the methyl substituent.

Reaction Setup and Catalysts

  • Raw Materials : 3-methylphthalic anhydride (or acid), methanol (in excess), and an acid catalyst such as concentrated sulfuric acid.
  • Catalyst Role : Sulfuric acid acts as a proton donor to activate the carbonyl group, enhancing esterification.
  • Reaction Vessel : Typically a stirred reactor equipped with reflux condenser and temperature control.

Reaction Conditions

  • Temperature : Controlled between 0°C and 150°C, with typical esterification occurring around 110-150°C.
  • Duration : 16-20 hours to ensure complete conversion.
  • Methanol Excess : Used in superfluous amounts to drive the equilibrium towards ester formation.
  • Water Removal : Continuous removal of water formed during esterification by azeotropic distillation or phase separation enhances yield.

Process Steps

  • Charge methanol and 3-methylphthalic anhydride into the reactor.
  • Add sulfuric acid catalyst and initiate stirring.
  • Heat to reflux, maintaining temperature and removing water/methanol azeotrope.
  • Monitor reaction progress by titration of acidity or sampling.
  • Upon completion, neutralize catalyst with alkaline solution.
  • Separate ester layer and wash with water to remove impurities.
  • Recover excess methanol by distillation under reduced pressure.
  • Decolorize product using activated carbon filtration.
  • Final filtration and drying to obtain pure this compound.

This method is adapted from the preparation of dimethyl phthalate with adjustments for the methyl substituent and has been validated in patent literature.

Ionic Liquid Catalyzed Esterification

A more recent advancement involves using ionic liquids as catalysts for esterification, which offers advantages in catalyst recyclability and environmental friendliness.

  • Catalyst : Ionic liquids such as N-(3-sulfopropyl)-N-methylpyrrolidone bisulfate.
  • Reaction Conditions : Reflux at 68-75°C for 4-6 hours followed by distillation to remove methanol and water.
  • Methanol Recycling : Methanol distilled off is condensed and recycled back to the reactor.
  • Continuous Operation : The reaction can be maintained for 12-18 hours with methanol circulation to drive reaction to completion.
  • Advantages : Reduced energy consumption, minimized waste, and safer operational profile.

Though this method is reported for similar methyl ester preparations (e.g., 3,3-dimethyl methyl acrylate), the principles can be applied to this compound synthesis with appropriate substrate substitution.

Industrial Scale Considerations

Industrial production of this compound employs continuous or batch esterification reactors with integrated methanol recovery systems.

  • Raw Material Purity : High purity 3-methylphthalic anhydride and methanol (>99%) are essential.
  • Catalyst Neutralization : Post-reaction neutralization to prevent corrosion and product contamination.
  • Energy Efficiency : Use of supergravity beds or advanced distillation columns for methanol recovery reduces energy consumption.
  • Environmental Impact : Recycling of methanol and treatment of wastewater are critical for sustainable production.

Data Table: Typical Esterification Parameters for this compound Preparation

Parameter Typical Range / Value Notes
Raw Material Ratio 1 mole 3-methylphthalic anhydride : 1.5-3 moles methanol Excess methanol to drive equilibrium
Catalyst Concentrated sulfuric acid (0.5-1% w/w) or ionic liquid (0.1-0.2 weight ratio) Acid catalyst for esterification
Temperature 110-150°C (conventional), 68-75°C (ionic liquid catalyzed) Controlled for optimal reaction rate
Reaction Time 16-20 hours (conventional), 4-6 hours + 12-18 hours distillation (ionic liquid) Extended time ensures complete conversion
Water Removal Method Azeotropic distillation or phase separation Critical to shift equilibrium
Methanol Recovery Distillation under reduced pressure or supergravity bed Enables methanol recycling and energy saving
Product Purification Activated carbon decolorization, filtration Ensures product quality

Research Findings and Analysis

  • The esterification reaction is equilibrium-limited; thus, using excess methanol and continuous removal of water is essential to achieve high yields of this compound.
  • Sulfuric acid remains a highly effective catalyst but requires neutralization and careful handling due to corrosiveness.
  • Ionic liquid catalysts offer a promising alternative with better environmental profiles and catalyst recyclability, though they require optimization for specific substrates.
  • Industrial processes incorporate advanced methanol recovery systems to minimize solvent loss and reduce operational costs.
  • Analytical monitoring (e.g., titration, HPLC) is critical to ensure reaction completion and product purity.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-methylphthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Industrial Applications

  • Plasticizer for Cellulose Esters :
    • Usage : DMMP is widely used as a plasticizer for cellulose acetate, cellulose acetate butyrate, and cellulose propionate.
    • Benefits : It enhances flexibility and durability in various products, making it suitable for applications in coatings, adhesives, and films .
  • Stabilizer in Rocket Propellants :
    • Application : DMMP serves as a stabilizer in solid rocket propellants.
    • Impact : Its inclusion improves the stability and performance of the propellant formulations.
  • Cosmetics and Personal Care Products :
    • Historical Use : Previously used in nail polish and as a fixative in perfumes.
    • Current Trends : While its use has declined due to safety concerns, it remains a component in some cosmetic formulations .
  • Environmental Remediation :
    • Application : DMMP has been investigated for its role in oxidative degradation processes to remove phthalates from industrial wastewater.
    • Methodology : A novel photocatalytic oxidation system using ferrate (VI) and titanium dioxide has shown high removal efficiencies of DMMP from contaminated water.

Biomedical Research Applications

  • Toxicological Studies :
    • Research Findings : Studies have indicated that DMMP can cause oxidative damage at high concentrations, particularly in aquatic organisms like zebrafish. Its acute toxicity varies across species, with an oral LD50 ranging from approximately 4390 to 8200 mg/kg in rats .
    • Case Study Reference : A comprehensive review highlighted the potential for liver hypertrophy and tumor induction in rodent models exposed to phthalates, including DMMP .
  • Biodegradation Studies :
    • Investigation Method : Research has focused on the biodegradation of DMMP using specific yeast strains (e.g., Trichosporon DMI-5-1), demonstrating its potential for environmental detoxification.

Data Tables

Application AreaSpecific UseBenefits/Outcomes
IndustrialPlasticizer for cellulose estersEnhanced flexibility and durability
AerospaceStabilizer in rocket propellantsImproved stability of propellant formulations
CosmeticsFixative in perfumesHistorical significance; current decline
Environmental ScienceWastewater treatmentHigh removal efficiency via photocatalysis
ToxicologyAcute toxicity studiesUnderstanding health impacts on aquatic organisms

Case Studies

  • Case Study on Environmental Remediation :
    • A study conducted on the photocatalytic oxidation of dimethyl phthalate (DMP), which includes DMMP as an isomer, demonstrated a removal efficiency of 95.2% using a novel system compared to conventional methods.
  • Toxicological Assessment in Rodents :
    • A long-term study assessed the effects of DMMP exposure on liver functions in rodents, revealing significant health impacts such as liver hypertrophy and potential carcinogenic effects under prolonged exposure conditions .

Mechanism of Action

The mechanism by which dimethyl 3-methylphthalate exerts its effects involves its interaction with biological membranes and enzymes. It can permeate cell membranes due to its lipophilic nature, allowing it to enter cells and interact with intracellular targets. The ester bonds in this compound can be hydrolyzed by esterases, releasing methanol and 3-methylphthalic acid, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Dimethyl Phthalate (CAS 131-11-3)

  • Structure : Lacks the 3-methyl substitution on the benzene ring.
  • Applications : Used as a plasticizer, insect repellent, and solvent.
  • No chronic health effects are reported .
  • Environmental Impact : Detected in soil and water samples (EPA identifiers: 34341–34345) .

Dimethyl 3-Methylglutarate (CAS 19013-37-7)

  • Structure : A linear diester (C8H14O4) with a central methyl group.
  • Applications : Intermediate in organic synthesis, particularly for polymers and pharmaceuticals.
  • Properties : Molecular weight 174.19 g/mol; higher hydrophobicity compared to dimethyl phthalate due to the absence of an aromatic ring .

Dimethyl Fumarate (DMF)

  • Structure : Unsaturated diester (C6H8O4) with conjugated double bonds.
  • Applications: FDA-approved for multiple sclerosis (MS) treatment. Mechanism involves Nrf2 pathway activation and immunomodulation .

Dimethyl Sulfate (CAS 77-78-1)

  • Structure : Methyl ester of sulfuric acid.
  • Hazards: Highly toxic alkylating agent; carcinogenic and corrosive. Requires stringent safety protocols .

Key Comparative Data Table

Compound CAS Number Molecular Formula Key Applications Safety Profile Clinical Efficacy (if applicable)
Dimethyl 3-methylphthalate Not provided Likely C10H10O4 Hypothetical: Plasticizer Assumed similar to dimethyl phthalate N/A
Dimethyl Phthalate 131-11-3 C10H10O4 Plasticizer, solvent Low acute toxicity; skin irritant N/A
Dimethyl Fumarate 624-49-7 C6H8O4 MS treatment GI side effects; flushing 79.9% NEDA vs. 51.1% (IFNβ-1a)
Dimethyl 3-methylglutarate 19013-37-7 C8H14O4 Chemical synthesis Limited hazard data N/A

Research Findings and Limitations

  • Dimethyl Fumarate vs. Interferon β-1a : Retrospective cohort studies (n=316) demonstrate DMF's superior efficacy in reducing clinical relapses (24.5% vs. 9.6%) and MRI lesions (28.6% vs. 8.7%) in MS patients . Sensitivity analyses confirmed robustness across subgroups .
  • Gaps in Data for this compound: No direct studies on this compound were found in the evidence. Comparisons are extrapolated from structurally similar phthalates and esters.

Biological Activity

Dimethyl 3-methylphthalate (DMP) is a phthalate ester that has garnered attention for its biological activity and potential health effects. This article delves into the compound's biochemical properties, mechanisms of action, toxicity profiles, and environmental implications, supported by data tables and relevant case studies.

Overview of this compound

This compound is an organic compound with the chemical formula C10H10O4. It is primarily used as a plasticizer and solvent in various industrial applications. Its structural characteristics include a benzenedicarboxylic acid head group linked to two methyl ester side chains, which influence its biological interactions.

Target Pathways:
DMP is known to interact with several biological pathways, notably the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation.

Biochemical Interactions:

  • Cellular Effects: DMP influences cell function by modulating various signaling pathways such as gene expression and cellular metabolism. It has been shown to alter immune cell composition and function, particularly affecting peripheral immune responses.
  • Metabolic Pathways: Upon exposure, DMP undergoes hydrolysis to produce phthalic acid (PA) and monomethyl phthalate (MMP), which are further degraded through microbial pathways .

Toxicity Profile

DMP exhibits varying degrees of toxicity depending on the exposure route and dosage. The following table summarizes key findings from toxicity studies:

Study Type Findings
Acute Oral Toxicity LD50 values: 5740 mg/kg (males), 4390 mg/kg (females) in animal models .
Dermal Toxicity Dermal LD50 values >11,000 mg/kg in rabbits; minimal irritation noted in human studies .
Chronic Exposure Liver hypertrophy and hyperplasia observed in rodent studies; potential reproductive effects noted .
Oxidative Stress Induces oxidative stress leading to hemolysis in red blood cells at high doses .

Environmental Impact

DMP's release into the environment raises concerns due to its effects on microbial communities. Studies indicate that DMP inhibits growth and glucose utilization in Pseudomonas fluorescens, a vital bacterium for soil health . The compound alters gene expression related to energy metabolism, suggesting potential disruptions in ecological balance.

Case Studies

  • Human Exposure Case Studies:
    • Two case reports documented acute toxicity following accidental ingestion of DMP-containing products. Symptoms included irritant reactions without significant dermal absorption noted in controlled studies .
  • Animal Model Studies:
    • In chronic exposure studies on rats, significant reductions in testosterone levels were observed alongside morphological changes in reproductive organs . These findings highlight potential endocrine-disrupting effects of DMP.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing dimethyl 3-methylphthalate in laboratory settings?

  • Synthesis : this compound can be synthesized via esterification of 3-methylphthalic acid with methanol under acidic catalysis. Optimization of reaction parameters (e.g., molar ratio, temperature, catalyst concentration) is critical. For analogs like dimethyl phthalate, reflux conditions (120–150°C) with sulfuric acid as a catalyst are common .
  • Characterization : Use nuclear magnetic resonance (NMR) to confirm esterification (e.g., δ 3.8–3.9 ppm for methoxy groups) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Structural analogs (e.g., dimethyl phthalate) are quantified using EPA analytical codes (e.g., 03665 for elutriation in water) .

Q. How can researchers quantify this compound in environmental or biological matrices?

  • Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using C18 cartridges is recommended for environmental samples (e.g., water, soil). For biological tissues, homogenize samples in methanol and centrifuge to isolate the analyte .
  • Analytical Techniques :

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm ID) with a temperature ramp (50°C to 280°C at 10°C/min). Monitor ions at m/z 163 (base peak) and 194 (molecular ion) .
  • HPLC-UV : A C18 column with acetonitrile/water (70:30) mobile phase and detection at 254 nm .

Q. What safety protocols should be followed when handling this compound in laboratories?

  • Ventilation : Use fume hoods to prevent aerosol inhalation (PAC-1 limit: 15 mg/m³) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as phthalates can penetrate latex .
  • Spill Management : Absorb leaks with silica gel or vermiculite, and dispose of contaminated materials as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicological data for this compound across studies?

  • Systematic Review : Conduct a meta-analysis of existing data (e.g., hepatic effects in rodents) while controlling for variables like dose, exposure duration, and species-specific metabolism .
  • Example Conflict: If acute toxicity studies report conflicting LD₅₀ values, validate experimental conditions (e.g., oral vs. dermal exposure routes) and apply probabilistic risk assessment models to reconcile differences .

Q. What integrated experimental-computational approaches are effective for studying this compound’s adsorption behavior in environmental systems?

  • Experimental : Perform batch adsorption experiments using α-Al₂O₃ or activated carbon. Measure adsorption isotherms (Langmuir/Freundlich models) under varying pH and ionic strength .
  • Computational : Use molecular dynamics (MD) simulations to analyze interfacial interactions (e.g., hydrogen bonding between ester groups and adsorbent surfaces). Tools like GROMACS or LAMMPS can model binding energies .

Q. What degradation pathways and intermediates should be prioritized in environmental fate studies of this compound?

  • Photodegradation : Expose the compound to UV light (254 nm) in aqueous solutions and monitor degradation via LC-MS. Key intermediates may include mono-methyl phthalate and 3-methylphthalic acid .
  • Biodegradation : Use microbial consortia from contaminated sites. Conduct metagenomic sequencing to identify degradative genes (e.g., esterases) and quantify CO₂ evolution to assess mineralization efficiency .

Q. Methodological Recommendations

  • For Structural Analogs : When data on this compound is limited, extrapolate cautiously from dimethyl phthalate (CAS 131-11-3) but validate methods due to methyl group steric effects .
  • Cumulative Risk Assessment : Use probabilistic models to integrate exposure data from multiple pathways (e.g., inhalation, dermal) and account for metabolite synergies .

Properties

IUPAC Name

dimethyl 3-methylbenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-5-4-6-8(10(12)14-2)9(7)11(13)15-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYOORDPNRFQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601334438
Record name Dimethyl 3-methylphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21483-46-5
Record name Dimethyl 3-methylphthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021483465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 3-methylphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL 3-METHYLPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T4D4N9E3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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